Lipophilicity (LogP) Comparison: Impact on Predicted CNS Permeability
The predicted LogP value for (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol is 0.29 . This is a direct quantitative comparator for assessing its drug-likeness and potential for crossing biological membranes. This value differs from other analogs; for instance, while data for the (5-phenyl-1,2,4-oxadiazol-3-yl)methanol analog is not explicitly reported, the phenyl group is generally known to impart a significantly higher LogP (typically >1.5), indicating greater lipophilicity. The cyclopentyl group provides a balanced, moderate lipophilicity profile, which is often desirable for achieving optimal oral bioavailability and central nervous system (CNS) penetration, as defined by Lipinski's Rule of Five and other drug-likeness metrics [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.29 (Predicted) |
| Comparator Or Baseline | General Class Baseline: Optimal LogP for CNS drugs is often between 1-3; compounds with LogP <0 are poorly membrane permeable. |
| Quantified Difference | The value of 0.29 places it in a range suggesting adequate permeability while potentially avoiding high lipophilicity-related liabilities (e.g., high plasma protein binding, CYP inhibition). |
| Conditions | In silico prediction (ALOGPS or similar software) as reported by vendor. |
Why This Matters
This specific LogP value guides researchers in selecting a building block with predictable ADME properties, differentiating it from more hydrophilic (e.g., methyl) or lipophilic (e.g., phenyl) alternatives for lead optimization programs.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
